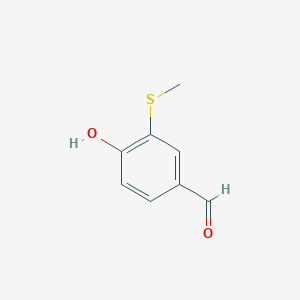

4-Hydroxy-3-(methylsulfanyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCCVYXEGMAEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00775802 | |

| Record name | 4-Hydroxy-3-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00775802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175397-21-4 | |

| Record name | 4-Hydroxy-3-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00775802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 4-Hydroxy-3-(methylsulfanyl)benzaldehyde molecule in a limited number of steps, often by introducing the required functional groups onto a pre-existing aromatic scaffold.

Hydroxylation Pathways for Precursors

One potential direct synthesis route involves the hydroxylation of a benzaldehyde (B42025) precursor that already contains the methylsulfanyl group at the 3-position. While specific examples for the direct hydroxylation of 3-(methylsulfanyl)benzaldehyde to this compound are not extensively detailed in the reviewed literature, the Dakin oxidation presents a plausible pathway. The Dakin oxidation is a well-established organic reaction that converts an ortho- or para-hydroxylated phenyl aldehyde or ketone into a benzenediol and a carboxylate using hydrogen peroxide in a basic solution. orientjchem.orglookchem.comsigmaaldrich.com This reaction proceeds through the oxidation of the carbonyl group. orientjchem.orgsigmaaldrich.com Although theoretically applicable, the successful synthesis of this compound via this method would be contingent on the selective hydroxylation at the para-position relative to the aldehyde group without significant side reactions involving the methylsulfanyl group.

Introduction of the Formyl Group

A more documented and effective direct synthesis approach involves the ortho-formylation of a phenol (B47542) precursor that already possesses the methylsulfanyl group. Specifically, the reaction of 2-(methylsulfanyl)phenol is a key strategy. This transformation can be efficiently carried out using the Reimer-Tiemann reaction or magnesium-mediated ortho-specific formylation. arkat-usa.orgnih.govstackexchange.comcymitquimica.com

The magnesium-mediated method, in particular, has been shown to be highly effective for the ortho-formylation of a variety of phenols, including those with methylthio substituents. biosynth.comwikipedia.orgresearchgate.netrsc.org This reaction typically employs anhydrous magnesium dichloride and triethylamine (B128534) to form the magnesium phenoxide in situ, which then reacts with paraformaldehyde to introduce the formyl group exclusively at the ortho-position to the hydroxyl group. biosynth.comwikipedia.org The use of a Lewis acid like magnesium dichloride is crucial for the selectivity of this reaction. rsc.org

Below is a table summarizing the general conditions for the ortho-formylation of phenols, which is applicable to 2-(methylsulfanyl)phenol.

| Reagents | Role | Typical Solvents | General Conditions | Reference |

| Phenol Precursor | Starting Material | Tetrahydrofuran (THF), Acetonitrile (B52724) | Anhydrous conditions, reflux temperature | biosynth.comwikipedia.org |

| Magnesium Dichloride (anhydrous) | Lewis Acid Catalyst | biosynth.comwikipedia.org | ||

| Triethylamine | Base | biosynth.comwikipedia.org | ||

| Paraformaldehyde | Formylating Agent | biosynth.comwikipedia.org |

Synthesis from Related Precursors (e.g., Thioanisole (B89551) Derivatives)

An alternative strategy for the synthesis of this compound involves starting from thioanisole or its derivatives. This multi-step approach typically involves the introduction of the formyl group, followed by a hydroxylation step.

A patented method describes the preparation of 4-(methylthio)benzaldehyde (B43086) from thioanisole. This process involves a catalytic reaction with carbon monoxide in an autoclave. The reaction is carried out in the presence of a specialized SZTA catalyst (a mixed oxide catalyst containing Ti and Zr) at elevated temperature and pressure. The resulting product is then obtained after hydrolysis. While this method successfully produces the thioanisole aldehyde precursor, the subsequent selective hydroxylation at the 3-position to yield this compound is a separate and challenging transformation that requires further investigation.

Catalytic Synthesis Approaches

Catalysis plays a crucial role in many of the synthetic strategies for this compound, enhancing reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysis

The ortho-formylation of 2-(methylsulfanyl)phenol using anhydrous magnesium dichloride is a prime example of homogeneous catalysis in this context. biosynth.comwikipedia.orgrsc.org In this system, the MgCl2 acts as a Lewis acid, coordinating to the phenolic oxygen and the formaldehyde, thereby facilitating the selective electrophilic attack at the ortho-position. rsc.org The entire reaction mixture exists in a single phase, characteristic of homogeneous catalysis.

Heterogeneous Catalysis (e.g., Sulfonic Acid-Based Catalysts)

Heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling. Sulfonic acid-based catalysts, such as Amberlyst-15, are widely used solid acid catalysts in various organic transformations, including Friedel-Crafts reactions, esterification, and acetalization. lookchem.comsigmaaldrich.comarkat-usa.orgcu.edu.egorganic-chemistry.org

While direct application of sulfonic acid-based catalysts for the synthesis of this compound is not explicitly detailed in the available literature, their use in related reactions suggests potential applicability. For instance, Amberlyst-15 is known to catalyze Friedel-Crafts reactions, which are fundamental for attaching substituents to aromatic rings. lookchem.comstackexchange.comwikipedia.org A hypothetical application could involve a Friedel-Crafts-type formylation of 2-(methylsulfanyl)phenol. However, the efficiency and regioselectivity of such a reaction would need to be experimentally verified.

The table below outlines the general characteristics of Amberlyst-15, a representative sulfonic acid-based heterogeneous catalyst.

| Catalyst | Type | Functional Group | Key Advantages | Potential Application |

| Amberlyst-15 | Macroporous polystyrene-based resin | Sulfonic acid (-SO3H) | Heterogeneous, reusable, non-corrosive, easy separation | Friedel-Crafts formylation of 2-(methylsulfanyl)phenol |

Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves the use of alternative energy sources, environmentally benign solvents, and solvent-free conditions to enhance the efficiency and sustainability of chemical processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool that often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity. heteroletters.orgscholarsresearchlibrary.com The application of microwave irradiation can accelerate reactions by efficiently heating the solvent and reactants directly, a process that is much faster than conventional heating methods. scholarsresearchlibrary.com

In the context of synthesizing heterocyclic compounds from aldehyde precursors, microwave irradiation has proven highly effective. For example, the synthesis of pyrazole (B372694) scaffolds, which can involve the condensation of aldehydes with hydrazine (B178648) derivatives, is significantly expedited under microwave conditions. heteroletters.org This method not only shortens reaction times from hours to minutes but also promotes cleaner reactions with fewer side products. heteroletters.org Similarly, the synthesis of quinoline (B57606) derivatives from aromatic aldehydes has been successfully achieved using microwave heating, often in conjunction with green catalysts, resulting in good product yields in a fraction of the time required by conventional methods. nih.govnih.gov

While specific literature on the microwave-assisted synthesis of this compound is not prominent, the established success of MAOS for a wide range of substituted benzaldehydes suggests its potential as a viable and environmentally friendly alternative to traditional synthetic protocols for this compound. The key advantages would likely include rapid reaction rates and improved energy efficiency.

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, or those conducted in environmentally benign solvents like water, minimize waste and reduce environmental pollution.

Solvent-free synthesis, often facilitated by techniques such as grinding or microwave irradiation, has been successfully applied to reactions involving benzaldehydes. A notable example is the Claisen-Schmidt condensation to form chalcones. The synthesis of 4'-hydroxy-4-hydroxy chalcone (B49325) has been achieved by simply grinding 4-hydroxybenzaldehyde (B117250) with 4-hydroxyacetophenone at room temperature, resulting in a respectable yield without the need for any solvent. rasayanjournal.co.in Another green approach involves the condensation of aldehydes and other carbonyl compounds under solvent-free microwave conditions, which has been shown to be a simple and environmentally friendly method for producing various imines with excellent yields. organic-chemistry.org

The use of water as a green solvent is another important strategy. researchgate.net Although many organic compounds have low solubility in water, this can sometimes be an advantage, simplifying product isolation. For reactions involving aldehydes that are amenable to aqueous media, this approach significantly improves the environmental profile of the synthesis.

These examples highlight the potential for developing solvent-free or aqueous-based synthetic routes for this compound, thereby reducing the reliance on hazardous organic solvents and aligning the synthesis with green chemistry principles.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing waste, and ensuring the economic viability of a synthetic process. Key parameters that are typically optimized include temperature, reaction time, catalyst type and loading, and the molar ratio of reactants.

In the synthesis of substituted benzaldehydes and their derivatives, careful optimization has been shown to significantly impact outcomes. For instance, in the regioselective protection of 3,4-dihydroxybenzaldehyde, a compound structurally related to the subject of this article, changing the base from potassium carbonate to sodium bicarbonate and adjusting the temperature had a positive effect on both the yield and the purity of the desired monoprotected product. mdpi.com

Similarly, in the industrial preparation of related compounds like p-methylsulfonyl benzaldehyde, the molar ratio of reactants and phase-transfer catalyst is a critical parameter. Optimizing these ratios leads to a more complete reaction, economizes raw material costs, simplifies post-treatment, and reduces environmental pollution. google.com

The table below summarizes findings from studies on related benzaldehyde derivatives, illustrating common strategies for optimizing reaction conditions.

| Reaction Type | Reactant(s) | Parameter Optimized | Optimized Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|---|---|

| Regioselective Protection | 3,4-Dihydroxybenzaldehyde, Benzyl Chloride | Base | NaHCO₃ | Positive effect on yield and purity | mdpi.com |

| Nucleophilic Aromatic Substitution | 4-Chlorobenzaldehyde, Sodium Methyl Mercaptide | Molar Ratio (Reactant:Catalyst) | 1: 1.1–1.5: 0.01–0.10 | More complete reaction, easier post-treatment | google.com |

| Condensation | Aldehydes, (R)-2-Methylpropane-2-sulfinamide | Energy Source/Time | Microwave Irradiation (10 min) | Excellent yields and purities | organic-chemistry.org |

| Condensation | Aromatic Aldehydes, Diethyl Malonate | Catalyst | BiCl₃ (20 mol%) under microwave | Moderate to good yields (51-71%) | nih.gov |

These examples demonstrate that a systematic approach to optimizing reaction parameters is essential for developing efficient and high-yielding syntheses for substituted benzaldehydes like this compound.

Chemical Reactivity and Derivatization

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key center of reactivity in 4-Hydroxy-3-(methylsulfanyl)benzaldehyde, readily participating in nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions (e.g., with Amines to form Schiff Bases)

The reaction of aldehydes with primary amines is a cornerstone of organic synthesis, yielding imines, commonly known as Schiff bases. openstax.org This reaction begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral intermediate called a carbinolamine. Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a water molecule to produce a protonated imine (an iminium ion), which is then deprotonated to give the final Schiff base product. openstax.org

The general synthesis of Schiff bases from 4-(methylthio)benzaldehyde (B43086) derivatives involves reacting the aldehyde with various amines in a suitable solvent like methanol (B129727). growingscience.com These reactions are versatile and can be carried out with a wide range of aromatic and aliphatic amines to produce a diverse library of Schiff base compounds. researchgate.netresearchgate.net

Table 1: Examples of Schiff Base Synthesis with Benzaldehyde (B42025) Derivatives

| Aldehyde Reactant | Amine Reactant | Product | Reference |

|---|---|---|---|

| 4-(Methylthio)benzaldehyde | Various aromatic amines | 4-(Methylthio)benzaldehyde Schiff bases | growingscience.comresearchgate.net |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Various aromatic amines | Vanillin (B372448) Schiff bases | researchgate.net |

Condensation Reactions (e.g., Aldol-type Condensation for Chalcone (B49325) Synthesis)

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are important synthetic intermediates and are typically synthesized via the Claisen-Schmidt condensation, a type of aldol (B89426) condensation. jetir.orgacs.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative. researchgate.net

The synthesis of chalcones using this compound would proceed by its reaction with a suitable acetophenone in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in an alcohol solvent. nih.govnih.gov The reaction can also be performed under solvent-free conditions by grinding the reactants with a solid base. rsc.org The resulting chalcone derivatives possess a reactive α,β-unsaturated carbonyl system, which is a key feature for their diverse chemical properties. acs.org

Table 2: General Conditions for Claisen-Schmidt Condensation

| Reactant A | Reactant B | Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| Substituted Benzaldehyde | Substituted Acetophenone | NaOH or KOH | Ethanol | Chalcone |

Oxime Formation

Oximes are formed through the reaction of an aldehyde or a ketone with hydroxylamine (NH₂OH) in a weakly acidic medium. byjus.com This reaction is another example of a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. openstax.org The reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base yields benzaldehyde oxime. wikipedia.org Similarly, this compound would react with hydroxylamine to form this compound oxime. These oxime derivatives are often crystalline solids, which can be useful for the purification and characterization of the original aldehyde. openstax.org

Reductions to Alcohols or Amines

The aldehyde functional group can be readily reduced to a primary alcohol or converted into an amine through reductive amination.

Reduction to Alcohols: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Various reducing agents can accomplish this, including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For a substrate like this compound, a milder reagent such as sodium borohydride in an alcoholic solvent would be effective in converting the aldehyde group to a hydroxymethyl group, yielding 4-hydroxy-3-(methylsulfanyl)benzyl alcohol, while being compatible with the phenolic hydroxyl group. researchgate.net

Reductive Amination: Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with an amine, which is then reduced in situ to the corresponding amine. mdma.ch A key advantage of this method is its one-pot nature. researchgate.net Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation because it is mild and selectively reduces the intermediate iminium ion over the starting aldehyde. nih.gov This allows for the direct conversion of this compound into a variety of secondary or tertiary amines, depending on whether a primary or secondary amine is used as the nitrogen source. mdma.ch

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts acidic properties to the molecule and is susceptible to oxidation under certain conditions.

Oxidation Reactions

The phenolic hydroxyl group, especially when activated by other substituents on the aromatic ring, can undergo oxidation. However, the oxidation of phenolic aldehydes can be complex, potentially leading to various products. For instance, the oxidation of benzaldehydes substituted with electron-donating groups (like hydroxyl groups) with hydrogen peroxide can lead to the formation of phenols through the replacement of the aldehyde group. google.com Studies on the oxidation of vanillin (a close structural analog) show that reactions with ozone can lead to the formation of carboxylic acids (like vanillic acid) and other degradation products. nih.gov The specific outcome of oxidizing this compound would depend heavily on the chosen oxidizing agent and reaction conditions.

Esterification and Etherification

The phenolic hydroxyl group of this compound is amenable to standard esterification and etherification reactions. Etherification can be readily achieved through reactions like the Williamson ether synthesis. For instance, reacting the compound with an alkyl halide, such as 4-nitrobenzyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-Dimethylformamide (DMF), yields the corresponding ether derivative. chemspider.comorientjchem.org This reaction proceeds by the formation of a phenoxide ion, which then acts as a nucleophile to displace the halide from the alkyl halide. orientjchem.org Similarly, esterification can be accomplished by reacting the hydroxyl group with acyl chlorides or acid anhydrides under basic conditions.

Reactions Involving the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group offers unique reactivity, primarily through oxidation and nucleophilic substitution pathways.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide and sulfone derivatives. researchgate.net The oxidation of sulfides to sulfoxides, and subsequently to sulfones, is a common transformation in organic synthesis. researchgate.net Various oxidizing agents can be employed, with hydrogen peroxide being a frequently used reagent. organic-chemistry.orgorganic-chemistry.org The extent of oxidation can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant. For example, using one equivalent of an oxidizing agent under mild conditions typically favors the formation of the sulfoxide, 4-hydroxy-3-(methylsulfinyl)benzaldehyde. organic-chemistry.org Employing an excess of a stronger oxidizing agent will further oxidize the sulfoxide to the sulfone, 4-hydroxy-3-(methylsulfonyl)benzaldehyde. organic-chemistry.orgrsc.org This stepwise oxidation allows for the controlled synthesis of both derivative types, which are valuable intermediates in pharmaceutical synthesis. acs.orgresearchgate.net

Nucleophilic Substitution at Sulfur

The sulfur atom of the methylsulfanyl group is nucleophilic and can react with electrophiles. libretexts.org For instance, sulfides can react with alkyl halides in an SN2 reaction to form ternary sulfonium salts. libretexts.org This reaction involves the sulfur atom's lone pair of electrons attacking the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. Theoretical studies suggest that nucleophilic substitution reactions at a two-coordinate sulfur atom typically proceed through an addition-elimination pathway, forming a trigonal bipyramidal intermediate. nih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring determine the position of substitution for an incoming electrophile. dalalinstitute.com The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the methylsulfanyl (-SCH3) group is also an activating, ortho, para-director. The aldehyde (-CHO) group, in contrast, is a deactivating, meta-directing group.

The powerful activating and directing effect of the hydroxyl group dominates. The position para to the hydroxyl group is occupied by the aldehyde. Therefore, electrophilic attack is primarily directed to the position ortho to the hydroxyl group (C5). This position is also meta to the deactivating aldehyde group, which is favorable. The C2 position, which is ortho to the methylsulfanyl group, is less favored due to the stronger activating nature of the hydroxyl group.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. ed.ac.ukrsc.org As an aromatic aldehyde, this compound is a suitable substrate for various MCRs, including the Biginelli reaction.

Biginelli-type Reactions

The Biginelli reaction is a classic multi-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgillinois.edu This acid-catalyzed condensation is a cornerstone for generating medicinally relevant heterocyclic scaffolds. organic-chemistry.orgnih.gov

In this context, this compound serves as the aldehyde component. The reaction mechanism is believed to begin with the acid-catalyzed condensation between the aldehyde and urea to form an acyliminium ion intermediate. illinois.eduorganic-chemistry.org This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. wikipedia.org The use of this compound in this reaction allows for the incorporation of the 4-hydroxy-3-(methylsulfanyl)phenyl moiety at the 4-position of the dihydropyrimidinone ring, providing a route to a diverse library of potentially bioactive compounds.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Hydroxy-3-(methylsulfanyl)benzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, the hydroxyl proton, and the methylsulfanyl protons. The chemical shifts are influenced by the electronic environment of each proton. The aldehydic proton is significantly deshielded by the adjacent carbonyl group and is expected to appear at a characteristic downfield shift. The aromatic protons will show a splitting pattern typical of a 1,2,4-trisubstituted benzene (B151609) ring. The hydroxyl proton's chemical shift can be variable and is often concentration and solvent dependent. The protons of the methylsulfanyl group will appear as a singlet in the upfield region.

Based on data from analogous compounds such as 4-hydroxybenzaldehyde (B117250) and other substituted benzaldehydes, the predicted ¹H-NMR chemical shifts are presented below. hmdb.carsc.org

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |

| Aromatic (H-2) | 7.5 - 7.7 | Doublet |

| Aromatic (H-6) | 7.4 - 7.6 | Doublet of doublets |

| Aromatic (H-5) | 6.9 - 7.1 | Doublet |

| Hydroxyl (-OH) | 5.0 - 6.0 (variable) | Singlet (broad) |

| Methylsulfanyl (-SCH₃) | 2.4 - 2.6 | Singlet |

Note: Predicted values are based on analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups (hydroxyl, methylsulfanyl, and aldehyde). The carbon of the methylsulfanyl group will be observed in the upfield aliphatic region.

Predicted ¹³C-NMR chemical shifts, based on substituent effects observed in related benzaldehyde (B42025) derivatives, are summarized in the following table. rsc.org

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-4) | 160 - 165 |

| Aromatic (C-2) | 130 - 135 |

| Aromatic (C-6) | 128 - 132 |

| Aromatic (C-1) | 125 - 130 |

| Aromatic (C-3) | 120 - 125 |

| Aromatic (C-5) | 115 - 120 |

| Methylsulfanyl (-SCH₃) | 15 - 20 |

Note: Predicted values are based on analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-2 with H-6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the methylsulfanyl group and the aromatic CH groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space. In this molecule, a NOESY spectrum could show a spatial relationship between the methylsulfanyl protons and the aromatic proton at the H-2 position, further confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information.

A plausible fragmentation pathway, based on the known fragmentation of benzaldehydes and related phenolic compounds, would likely involve:

Loss of a hydrogen radical: Formation of a stable [M-1]⁺ ion is a common feature for aldehydes.

Loss of the methylsulfanyl group: Cleavage of the C-S bond could lead to the loss of a •SCH₃ radical.

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from the [M-1]⁺ ion is a characteristic fragmentation of benzaldehydes, leading to a phenyl-type cation.

Liquid Chromatography-Mass Spectrometry (LC-MS/ESI-MS)

LC-MS is particularly well-suited for the analysis of moderately polar and thermally labile compounds like this compound. Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum would predominantly show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ or [M-H]⁻ ions would induce fragmentation and provide further structural confirmation. For example, in positive ion mode, the fragmentation of the [M+H]⁺ ion could involve the loss of neutral molecules such as water (H₂O) or carbon monoxide (CO). In negative ion mode, fragmentation of the [M-H]⁻ ion might involve the loss of the methyl group from the methylsulfanyl moiety.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups and molecular structure of a compound by probing its vibrational modes.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational frequencies of its constituent bonds.

The key functional groups—hydroxyl (-OH), aldehyde (-CHO), and methylsulfanyl (-SCH₃)—each produce distinct signals. The phenolic hydroxyl group gives rise to a broad stretching vibration band, typically in the region of 3200-3600 cm⁻¹. The aldehyde group is identified by two characteristic stretching vibrations: the C=O stretch, which appears as a strong, sharp band around 1670-1700 cm⁻¹, and the C-H stretch, which is typically observed as a pair of bands between 2700-2900 cm⁻¹. docbrown.info The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info The methylsulfanyl group contributes C-H stretching vibrations around 2900-3000 cm⁻¹ and a C-S stretching vibration, which is typically weaker and found in the 600-800 cm⁻¹ range.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic Hydroxyl | O-H stretch | 3200 - 3600 | Broad, Strong |

| Aldehyde | C=O stretch | 1670 - 1700 | Strong, Sharp |

| Aldehyde | C-H stretch | 2720 - 2820 | Medium, Sharp |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

| Methylsulfanyl | C-H stretch | 2900 - 3000 | Medium |

Note: The exact positions of the peaks can be influenced by the sample's physical state and intermolecular interactions.

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. Instead of passing an infrared beam directly through the sample, ATR-IR measures the changes that occur in an internally reflected IR beam when it comes into contact with a sample. This technique is particularly useful for analyzing small quantities of material with minimal sample preparation. The resulting spectrum is generally comparable to a traditional transmission FTIR spectrum, revealing the same characteristic vibrational modes for the hydroxyl, aldehyde, aromatic, and methylsulfanyl groups as detailed in the FTIR section.

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, whereas IR spectroscopy detects vibrations that cause a change in the dipole moment. For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the aromatic ring and the C-S bond.

Key expected signals in the Raman spectrum would include strong bands for the aromatic ring C=C stretching and ring breathing modes (around 1600 cm⁻¹ and 1000 cm⁻¹, respectively). The aldehyde C=O stretch would also be visible, typically around 1650-1700 cm⁻¹. The C-S stretching vibration, which can be weak in IR, often gives a more distinct signal in the Raman spectrum in the 600-800 cm⁻¹ region.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C=C stretch / Ring breathing | 1580 - 1610 | Strong |

| Aldehyde | C=O stretch | 1650 - 1700 | Medium |

| Aromatic Ring | C-H in-plane bend | 1000 - 1300 | Medium |

| Methylsulfanyl | C-S stretch | 600 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, causing the promotion of electrons from lower to higher energy orbitals. The structure of this compound, with its aromatic ring substituted with an electron-donating hydroxyl group, an electron-withdrawing aldehyde group, and a methylsulfanyl group, leads to a conjugated system that exhibits characteristic UV absorption bands.

The primary electronic transitions are expected to be π → π* transitions associated with the benzene ring and the carbonyl group, and n → π* transitions associated with the lone pair of electrons on the oxygen atoms of the hydroxyl and carbonyl groups. The conjugation of these groups shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). For similar 4-hydroxy-3-methoxybenzaldehyde derivatives, absorption maxima have been observed between 286 nm and 336 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Associated Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Benzene Ring & C=O | ~280 - 340 |

Note: The solvent used for analysis can significantly influence the position and intensity of absorption bands.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

The phenolic hydroxyl group and the aldehyde carbonyl oxygen are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are expected to play a significant role in the solid-state structure, potentially forming dimers or extended networks that influence the compound's physical properties, such as melting point and solubility. Analysis of related structures, like derivatives of vanillin (B372448), shows that molecules are often linked by hydrogen bonds into complex three-dimensional networks. nih.gov

Table 4: Illustrative Crystallographic Parameters from a Single-Crystal XRD Study

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

Note: This table represents the type of data obtained from an XRD experiment; specific values require experimental determination for the title compound.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating components of a mixture and are widely used for purity assessment and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. A common method would be reversed-phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase (e.g., a C18 column). A polar mobile phase, typically a mixture of water (often with a pH modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is used for elution. researchgate.net Detection is commonly performed with a UV detector set at one of the compound's absorption maxima (λmax). The purity is calculated based on the relative area of the main peak in the resulting chromatogram. A purity level of >95% is often required for research-grade chemicals. researchgate.net

Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be used, particularly for assessing the presence of volatile impurities. However, the relatively low volatility and potential for thermal degradation of this compound might necessitate derivatization prior to analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of polar aromatic compounds like this compound. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.

Detailed research findings indicate that the retention of substituted benzaldehydes in RP-HPLC is influenced by the composition of the mobile phase, particularly the ratio of organic solvent to water. For compounds structurally similar to this compound, such as other substituted benzaldehydes, a mobile phase consisting of methanol or acetonitrile and water, often with the addition of an acid like phosphoric acid to control the ionization of the phenolic hydroxyl group, is effective.

The chromatographic conditions for analyzing phenolic compounds are well-established. A typical HPLC method for this compound would involve a C18 column and a gradient or isocratic elution with a mobile phase of acetonitrile and water. The presence of the polar hydroxyl group and the sulfur-containing group will influence its retention time.

Interactive Data Table: Representative HPLC Parameters for Analysis of Substituted Benzaldehydes

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm |

| Column Temperature | Ambient (e.g., 25 °C) |

Note: The exact retention time for this compound would be determined experimentally under these conditions.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the hydroxyl group, direct analysis of this compound by GC can be challenging, potentially leading to peak tailing and reduced resolution. However, with appropriate column selection and temperature programming, analysis is feasible.

For the analysis of benzaldehyde derivatives, capillary GC columns with a non-polar or mid-polar stationary phase are often employed. A common choice would be a column coated with a phase like 5% phenyl-polydimethylsiloxane. The temperature program would be optimized to ensure adequate separation from other components in a sample. Given its sulfur content, a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), could be used for highly selective and sensitive detection.

Interactive Data Table: Typical GC Conditions for Analysis of Aromatic Aldehydes

| Parameter | Value |

| Column | e.g., Equity-1 or similar (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100°C, ramp to 300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: Retention time and specific oven program would need to be optimized for this compound.

Advanced Analytical Detection and Quantification Methodologies

To overcome challenges in the analysis of polar and reactive compounds like this compound, especially at trace levels, advanced detection and quantification methodologies are employed. These often involve chemical modification of the analyte to improve its analytical properties.

Derivatization Strategies for Enhanced Detection (e.g., for GC-MS/MS)

Derivatization is a key strategy to enhance the volatility and thermal stability of polar compounds for GC analysis, and to improve their chromatographic behavior and mass spectrometric detection. For this compound, derivatization can target both the phenolic hydroxyl group and the aldehyde functional group.

Silylation: The active hydrogen of the hydroxyl group can be replaced with a trimethylsilyl (B98337) (TMS) group through reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process significantly reduces the polarity and increases the volatility of the molecule, leading to sharper peaks and improved sensitivity in GC-MS analysis.

Oximation: The aldehyde group can be derivatized by reaction with an oximation reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reaction forms a stable oxime derivative, which is highly amenable to GC analysis and can be detected with high sensitivity using an electron capture detector (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode due to the presence of the electronegative fluorine atoms. A two-step derivatization involving both oximation and silylation can be employed to modify both functional groups.

Interactive Data Table: Common Derivatization Reagents for Phenolic Aldehydes in GC-MS

| Functional Group | Derivatization Reaction | Reagent | Resulting Derivative | Analytical Advantage |

| Hydroxyl (-OH) | Silylation | BSTFA, MSTFA | Trimethylsilyl ether | Increased volatility, improved peak shape |

| Aldehyde (-CHO) | Oximation | PFBHA | Pentafluorobenzyl oxime | Enhanced sensitivity (ECD/NCI-MS) |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. For a molecule like 4-Hydroxy-3-(methylsulfanyl)benzaldehyde, DFT would be employed to model its behavior and predict various characteristics before or in conjunction with experimental synthesis and analysis. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Prediction of Geometrical and Electronic Structures (e.g., EHOMO, ELUMO, Energy Gap)

Theoretical studies would begin by optimizing the molecular geometry of this compound to find its most stable three-dimensional structure. This process determines key parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic properties would be calculated. Central to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) relates to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical Electronic Properties Calculated via DFT

| Parameter | Description | Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Data not available |

Note: This table illustrates the type of data that would be generated from DFT calculations; specific values for this compound are not available in the literature.

Conformational Analysis and Isomer Coexistence (e.g., cis/trans isomers)

Conformational analysis would be performed to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. For this compound, this would involve studying the rotation around the single bonds, particularly the C-O bond of the hydroxyl group, the C-S bond of the methylsulfanyl group, and the C-C bond connecting the aldehyde group to the benzene (B151609) ring. The orientation of the hydroxyl and aldehyde groups relative to the methylsulfanyl group can lead to different isomers (e.g., cis/trans relative to the substituents). By calculating the potential energy surface, researchers can identify the most stable conformer and the energy barriers for conversion between different forms, determining which isomers are likely to coexist at room temperature.

Vibrational Analysis (e.g., Normal Coordinate Analysis)

Vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed. The results provide the normal modes of vibration, each with a specific frequency and intensity. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., O-H stretch, C=O stretch, C-S stretch, and aromatic ring vibrations). A Normal Coordinate Analysis can further break down the complex vibrations into contributions from individual internal coordinates.

Prediction of Spectroscopic Properties

Beyond vibrational spectra, computational methods like Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis). These calculations yield the excitation energies and oscillator strengths for the transitions between the ground state and various excited states. This allows for the prediction of the absorption maxima (λmax) and helps in understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are characteristic of the aromatic ring and carbonyl group.

Non-linear Optical Properties Prediction

Quantum chemical calculations are also used to predict the non-linear optical (NLO) properties of molecules. Key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. For this compound, the presence of both electron-donating (hydroxyl, methylsulfanyl) and electron-withdrawing (aldehyde) groups on the π-conjugated benzene ring suggests it may possess NLO properties, which theoretical calculations could quantify.

Table 2: Hypothetical NLO Properties Calculated via DFT

| Parameter | Description | Predicted Value |

|---|---|---|

| Dipole Moment (μ) | Measure of molecular polarity | Data not available |

| Polarizability (α) | Measure of the distortion of electron cloud by an electric field | Data not available |

| Hyperpolarizability (β) | Measure of the second-order NLO response | Data not available |

Note: This table illustrates the type of data that would be generated from DFT calculations; specific values for this compound are not available in the literature.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics (MD) simulations can be used to study the behavior of the compound in a larger system, such as in a solvent or interacting with a biological macromolecule.

MD simulations would involve developing a force field to describe the interactions between the atoms of this compound and its environment. The simulation would then solve Newton's equations of motion for the system over time, providing insight into its dynamic behavior, solvation properties, and how it might bind to a receptor site. Such simulations are crucial for understanding the compound's behavior in a condensed phase, which is often more relevant to its practical applications. However, no specific MD simulation studies for this compound have been reported.

Ligand-Target Interaction Dynamics

The study of ligand-target interaction dynamics through computational methods like molecular docking and molecular dynamics (MD) simulations is crucial for predicting how a molecule like this compound might bind to a biological receptor, such as an enzyme or protein. While specific dynamic studies on this exact compound are not extensively documented, the principles can be inferred from computational analyses of structurally similar benzaldehyde (B42025) derivatives. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand within a protein's binding site and estimate the strength of the interaction. For a molecule with the functional groups of this compound, key interactions would likely include:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the aldehyde (C=O) group can act as a hydrogen bond acceptor. These interactions with amino acid residues like serine, threonine, or histidine are often critical for binding affinity.

Hydrophobic and π-Interactions: The benzene ring can engage in hydrophobic interactions, π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan), and CH-π interactions. nih.gov

Following docking, MD simulations can be employed to study the dynamic stability of the ligand-protein complex over time. These simulations reveal how the ligand and protein adjust their conformations to optimize binding, providing a more realistic picture of the interaction. The stability of the complex is often assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) over the simulation period. nih.gov For instance, studies on similar phenolic compounds as enzyme inhibitors have used these computational approaches to elucidate binding modes and guide the design of more potent derivatives.

Structure-Reactivity Relationship Predictions

The relationship between a molecule's structure and its chemical reactivity can be effectively predicted using quantum chemical calculations, particularly Density Functional Theory (DFT). researchgate.net These methods provide quantitative descriptors that correlate with the molecule's electronic properties and reactivity. nih.gov For this compound, key descriptors include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily polarized and more chemically reactive. mdpi.com Other calculated parameters, such as ionization potential (IP) and bond dissociation enthalpy (BDE), are particularly useful for predicting antioxidant activity, a common feature of phenolic compounds. researchgate.net The O-H BDE of the phenolic hydroxyl group, for example, indicates the ease with which the hydrogen atom can be donated to neutralize a free radical. A lower BDE value is generally correlated with higher antioxidant potential. researchgate.net

| Descriptor | Typical Predicted Value Range for Hydroxybenzaldehydes | Implication for Reactivity |

|---|---|---|

| EHOMO | -5.5 to -6.5 eV | Relates to electron-donating ability (lower value indicates stronger donation) |

| ELUMO | -1.0 to -2.0 eV | Relates to electron-accepting ability (lower value indicates stronger acceptance) |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.5 eV | Indicates chemical stability (larger gap implies higher stability) mdpi.com |

| Ionization Potential (IP) | 7.5 to 8.5 eV | Energy required to remove an electron; related to antioxidant activity. researchgate.net |

| O-H Bond Dissociation Enthalpy (BDE) | 75 to 85 kcal/mol | Ease of H-atom donation; lower value suggests higher radical scavenging activity. researchgate.net |

Note: The values in this table are representative examples based on DFT studies of similar phenolic aldehydes and are intended for illustrative purposes.

Intermolecular Interaction Analysis

The way molecules of this compound pack together in the solid state is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to predicting crystal structure, polymorphism, and physical properties like melting point and solubility.

The aromatic ring of this compound facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent rings align. These interactions are a significant cohesive force in the crystals of many aromatic compounds. nih.gov The geometry of this stacking can be either face-to-face (sandwich) or offset (parallel-displaced), with the latter often being more energetically favorable. The strength of these interactions is influenced by the electronic nature of the ring substituents. nih.gov In related crystal structures, centroid-to-centroid distances between stacked aromatic rings are typically observed in the range of 3.5 to 4.0 Å. nih.gov

CH-π interactions are another important, albeit weaker, non-covalent force that contributes to crystal packing. nih.gov In this type of interaction, a C-H bond (from a methyl, aldehyde, or aromatic group) acts as a weak hydrogen bond donor, with the π-electron cloud of a neighboring aromatic ring acting as the acceptor. researchgate.net These interactions, collectively, can play a decisive role in determining the final three-dimensional arrangement of molecules in the crystal.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional map that partitions crystal space, uniquely defining the region occupied by a single molecule. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified and highlighted. Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent longer, weaker contacts. nih.gov

| Contact Type | Typical Contribution (%) | Appearance on 2D Fingerprint Plot |

|---|---|---|

| H···H | ~40 - 50% | Large, diffuse region in the center of the plot |

| O···H / H···O | ~20 - 30% | Sharp, distinct spikes corresponding to hydrogen bonds |

| C···H / H···C | ~15 - 25% | "Wing-like" features on either side of the main diagonal nih.gov |

| S···H / H···S | ~5 - 10% | Characteristic wings, typically at longer di/de values nih.gov |

| C···C | ~2 - 5% | Represents π-π stacking interactions, often seen as a faint outer feature nih.gov |

Note: The contributions are illustrative and based on analyses of molecules with similar functional groups. The exact percentages would vary depending on the specific crystal packing.

Adsorption Mechanism Studies (e.g., in Corrosion Inhibition)

While computational studies are common for analyzing the corrosion inhibition potential of organic molecules, particularly for related benzaldehyde derivatives and other sulfur-containing compounds, the specific molecule of this compound has not been the subject of such published research. Theoretical investigations typically provide valuable insights into the adsorption process by calculating various quantum chemical parameters. These parameters help in understanding the mechanism of interaction between the inhibitor molecule and the metal surface, which can occur through physisorption, chemisorption, or a combination of both.

Such studies often involve the calculation of parameters including:

E (Energy of the Highest Occupied Molecular Orbital):

E (Energy of the Lowest Unoccupied Molecular Orbital):

Energy Gap (ΔE = E - E):

Dipole Moment (μ): Provides information on the polarity of the molecule.

Mulliken Atomic Charges: Helps to identify the specific atoms in the molecule that are active centers for adsorption.

These theoretical calculations are crucial for elucidating how functional groups, such as the hydroxyl (-OH), aldehyde (-CHO), and methylsulfanyl (-SCH₃) groups present in this compound, would contribute to the adsorption and formation of a protective film on a metal surface. The sulfur atom, in particular, is known to be an effective anchoring group for adsorption on metal surfaces.

However, without specific research on this compound, any discussion of its adsorption mechanism would be purely speculative. Therefore, no detailed research findings or data tables on its adsorption behavior can be presented.

Biological Interaction Mechanisms in Vitro Focus

Enzyme Inhibition Studies (In Vitro Focus)

The ability of small molecules to selectively inhibit enzymes is a key mechanism for therapeutic intervention in numerous diseases. Research into the inhibitory profile of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde against several classes of enzymes provides insight into its potential bioactivity.

Evaluation against Hydrolases (e.g., Acetylcholinesterase, Carbonic Anhydrases)

Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Specific enzymes within this class, such as Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs), are significant drug targets for neurological disorders and other conditions.

Acetylcholinesterase (AChE): This enzyme is critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and is a primary target in the management of Alzheimer's disease. nih.govplos.org Extensive searches of the scientific literature did not yield specific in vitro studies evaluating the direct inhibitory activity of this compound against acetylcholinesterase.

Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.govunifi.it Currently, there are no specific in vitro studies available in the searched literature that assess the inhibitory effects of this compound on any of the human carbonic anhydrase isoforms.

Evaluation against Carbohydrate-Metabolizing Enzymes (e.g., α-Glucosidase, α-Amylase)

Inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase is a well-established approach for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. core.ac.uk

α-Glucosidase: Based on the available scientific literature, no specific in vitro studies have been published that investigate the inhibitory potential of this compound against α-glucosidase.

α-Amylase: Similarly, the scientific literature lacks specific in vitro data regarding the evaluation of this compound as an inhibitor of α-amylase.

Molecular Docking Studies for Binding Affinity and Specificity

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to its target protein. nih.gov This in silico technique provides valuable insights into the potential interactions at the molecular level.

A review of the literature indicates a lack of specific molecular docking studies performed for this compound with hydrolases like acetylcholinesterase and carbonic anhydrases, or with carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase.

Mechanism of Enzyme Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, mixed) is crucial for drug development. This information is typically derived from kinetic studies performed as part of in vitro enzyme assays. For instance, studies on other benzaldehyde (B42025) derivatives have identified mechanisms such as partial noncompetitive inhibition. nih.gov However, as there are no available in vitro inhibition studies for this compound against the aforementioned enzymes, its specific mechanism of enzyme inhibition remains uncharacterized.

Antimicrobial Activity Investigations (In Vitro)

The discovery of new antimicrobial agents is essential to combat the rise of drug-resistant pathogens. Benzaldehyde and its derivatives have been explored for their biocidal properties, which are thought to involve interaction with the microbial cell surface, leading to the disintegration of the cell membrane. nih.gov

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

In vitro antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

While the broader class of hydroxybenzaldehydes has been shown to possess antibacterial properties, specific MIC data for this compound against a range of Gram-positive and Gram-negative bacteria are not available in the searched scientific literature. Studies on related imine compounds derived from substituted 4-hydroxybenzaldehydes have shown activity against bacteria such as S. aureus and E. faecalis, but these results are not directly attributable to the parent aldehyde. dergipark.org.tr

Based on a thorough review of the available scientific literature, there is no specific in vitro research data available for the compound “this compound” corresponding to the biological interaction mechanisms outlined in the request.

Studies have been conducted on derivatives of this compound, such as Schiff bases synthesized from 4-(methylthio)benzaldehyde (B43086), which have shown antioxidant properties. researchgate.netgrowingscience.com However, research focusing solely on the antifungal, radical scavenging, ferrous ion chelating, and nucleic acid interaction activities of this compound itself could not be located in the provided search results.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections as requested:

Nucleic Acid Interaction Studies (In Vitro)

DNA Cleavage Activity (Hydrolytic and Oxidative Mechanisms)

To fulfill the user's request, dedicated experimental studies investigating these specific biological activities of this compound would be required.

DNA Binding Studies (e.g., Electrostatic Binding via UV-Vis Spectroscopy)

Currently, there is a lack of specific research in the accessible scientific literature detailing the DNA binding properties of this compound through methods such as UV-Vis spectroscopy to investigate electrostatic interactions.

Other In Vitro Biological Assays

Investigations into the in vitro biological activities of hydroxybenzaldehyde derivatives have revealed various effects, including antioxidant and cytotoxic properties. For instance, a study on di- and tri-hydroxybenzaldehydes demonstrated their capacity for free radical-quenching. nih.gov The antioxidant bioactivity was assessed using the 1,1-diphenyl-1,2-picryhydrazylradical (DPPH) test and by examining their protective effects against t-butyl hydroperoxide (t-BHP)-induced cytotoxicity in rat primary hepatocytes. nih.gov

Furthermore, the cytotoxic effects of these compounds were evaluated against several human cancer cell lines, including nasopharynx carcinoma (KB), hepatoblastoma (HepG2), and leukemia (HL-60) cells, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay. nih.gov Notably, 2,4,5-trihydroxybenzaldehyde (B1348259) (2,4,5-THBA) exhibited significant cytotoxicity towards HL-60 cells. nih.gov

Another study synthesized a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which incorporates a substituted hydroxybenzaldehyde moiety. japsonline.com This compound was evaluated for its in vitro antioxidant potential using DPPH and nitric oxide free radical scavenging assays. japsonline.com The results indicated that the synthesized compound possessed significant scavenging activity. japsonline.com

| Compound | Assay | Cell Line/Model | Observed Effect | Reference |

|---|---|---|---|---|

| 2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) | DPPH Assay | N/A (Chemical Assay) | Free radical-quenching capacity | nih.gov |

| 3,4-Dihydroxybenzaldehyde (3,4-DHBA) | DPPH Assay | N/A (Chemical Assay) | Free radical-quenching capacity | nih.gov |

| 2,5-Dihydroxybenzaldehyde (2,5-DHBA) | DPPH Assay | N/A (Chemical Assay) | Free radical-quenching capacity | nih.gov |

| 2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) | MTT Assay | HL-60 (Human Leukemia) | Significant cytotoxicity | nih.gov |

| 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH Radical Scavenging Assay | N/A (Chemical Assay) | Scavenging of DPPH free radical was 84.64% | japsonline.com |

| 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Nitric Oxide Radical Scavenging Assay | N/A (Chemical Assay) | Showed better activity in scavenging nitric oxide free radical (57.71%) when compared with the standard BHT (38.19%) | japsonline.com |

Structure-Activity Relationships in Biological Contexts

The structure-activity relationships (SARs) of natural hydroxybenzaldehydes have been explored in the context of their antioxidant activity. A study involving protocatechuic aldehyde, syringaldehyde (B56468), vanillin (B372448), p-hydroxybenzaldehyde, and salicylaldehyde (B1680747) investigated their efficacy in various in vitro antioxidant assays, including the crocin (B39872) bleaching assay (CBA), ABTS and DPPH radical scavenging tests, and under accelerated bulk oil oxidation conditions. researchgate.net

The findings from this research indicated that the substitution pattern on the benzaldehyde ring plays a crucial role in determining the antioxidant capacity. For example, protocatechuic aldehyde, which has hydroxyl groups at the 3 and 4 positions, demonstrated high antioxidant activity across all tested environments. researchgate.net In contrast, p-hydroxybenzaldehyde and salicylaldehyde, which are non-substituted hydroxybenzaldehydes, showed negligible activity in the CBA, DPPH, and bulk oil oxidation assays, making it difficult to establish a clear SAR for these compounds under the tested conditions. researchgate.net Syringaldehyde was found to have exceptionally high activity in the CBA. researchgate.net The study also noted that both protocatechuic aldehyde and syringaldehyde were potent inhibitors of bulk oil and lecithin (B1663433) liposome (B1194612) oxidation. researchgate.net

These findings underscore the importance of the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring for the antioxidant activity of benzaldehyde derivatives. The presence of specific functional groups and their arrangement influences the compound's ability to donate a hydrogen atom or an electron, which is a key mechanism of antioxidant action.

Synthetic Applications As a Building Block

Synthesis of Novel Heterocyclic Compounds

The reactivity of its aldehyde and phenol (B47542) groups makes 4-hydroxy-3-(methylsulfanyl)benzaldehyde a suitable precursor for the synthesis of various heterocyclic systems.

Pyrrole (B145914) and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and natural products. chim.it The synthesis of substituted pyrroles can be achieved through various multicomponent reactions where an aldehyde is a key reactant. For instance, the Hantzsch pyrrole synthesis and related methods involve the condensation of an α-halo ketone, a β-ketoester, and an amine, often with an aldehyde component contributing to the final structure. While specific literature detailing the use of this compound in these reactions is not prevalent, its aldehyde functionality makes it a viable candidate for such synthetic strategies to produce pyrroles with a 4-hydroxy-3-(methylsulfanyl)phenyl substituent.

General synthetic routes, such as the reaction between primary amines, diketene, and a nitrostyrene (B7858105) derivative, offer a pathway to highly functionalized pyrroles. organic-chemistry.org Another approach involves the condensation of 2-amino-diarylpyrimidines with maleic anhydride. jmest.org These methods highlight the broad potential for incorporating various aldehydes, including this compound, into the synthesis of diverse pyrrole derivatives. organic-chemistry.orgjmest.org

Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds famously synthesized through the Biginelli reaction. wikipedia.org This one-pot multicomponent reaction typically involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgscispace.com The reaction is well-known for its tolerance of a wide variety of substituted aromatic aldehydes, including those with hydroxyl, methoxy (B1213986), nitro, and chloro groups. nih.gov

This compound can serve as the aldehyde component in the Biginelli reaction to yield dihydropyrimidines bearing the 4-hydroxy-3-(methylsulfanyl)phenyl group at the 4-position of the heterocyclic ring. The general mechanism proceeds through the formation of an acyliminium ion intermediate from the aldehyde and urea, which is then trapped by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final DHPM product. unair.ac.id

Table 1: The Biginelli Reaction for Dihydropyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class |

|---|

This reaction provides a straightforward and efficient pathway to novel DHPMs that incorporate the unique substitution pattern of this compound. researchgate.net

Coumarins (2H-1-benzopyran-2-ones) are a widespread class of lactones that can be synthesized through several methods where substituted phenols or salicylaldehydes are key starting materials. nih.gov The Knoevenagel condensation is a prominent method, involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate) in the presence of a basic catalyst like piperidine. kjscollege.com

Given its structure as a substituted 4-hydroxybenzaldehyde (B117250), this compound is a suitable precursor for coumarin (B35378) synthesis, particularly if modified to an ortho-hydroxybenzaldehyde. However, it can be directly used in reactions that build the coumarin scaffold from a phenol. For example, in the Pechmann condensation, a phenol is reacted with a β-ketoester under acidic conditions. The hydroxyl group of this compound can participate in such condensations to form a coumarin ring.

Another relevant synthesis is the reaction of 3-acetyl-4-hydroxy substituted coumarins with aromatic aldehydes to form chalcone (B49325) derivatives, which can then be further modified. researchcommons.org A related compound, 4-hydroxy-3-methylbenzaldehyde, has been successfully used to synthesize a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin by reaction with 3-acetylcoumarin. researchgate.net This demonstrates the utility of substituted 4-hydroxybenzaldehydes in constructing complex coumarin derivatives.

Precursor for Complex Organic Molecules

The distinct functional handles of this compound make it an important starting material for synthesizing more elaborate molecules for various industrial applications. biosynth.com

This compound is recognized as a chemical intermediate available for pharmaceutical research and testing. biosynth.com Its structural similarity to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a known intermediate in the pharmaceutical industry, underscores its potential. researchgate.net The aldehyde group can be readily transformed into other functionalities through oxidation, reduction, or condensation reactions to form Schiff bases or chalcones. The phenolic hydroxyl group can undergo etherification or esterification to introduce new molecular fragments.

These transformations allow for the construction of complex scaffolds that are often the core of pharmacologically active molecules. The presence of the methylsulfanyl group adds another layer of chemical diversity, potentially influencing the biological activity and pharmacokinetic properties of the resulting compounds.

In the agrochemical sector, phenolic compounds and their derivatives are precursors to a range of active substances. orientjchem.org Phenolic ethers, for instance, are known to be used in the development of pesticides, herbicides, and fungicides. orientjchem.org The phenolic hydroxyl group of this compound can be alkylated via reactions like the Williamson ether synthesis to produce phenoxy ethers. By reacting it with various alkyl halides or other electrophiles, a library of intermediates can be generated for screening and development of new agrochemical products. The specific substitution pattern of the starting benzaldehyde (B42025) can be a key factor in the biological efficacy of the final agrochemical compound.

Role in Stereoselective Synthesis

The prochiral nature of the aldehyde group in this compound, along with its other functional groups, presents opportunities for its application in stereoselective synthesis, a critical field for the production of single-enantiomer pharmaceuticals and other biologically active compounds.

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds, leveraging the high stereoselectivity of enzymes. growingscience.com While direct enzymatic resolution of this compound itself is not extensively documented in publicly available research, the principles of this methodology can be applied to its derivatives. Typically, this involves the conversion of the aldehyde to a racemic secondary alcohol, which can then be resolved.